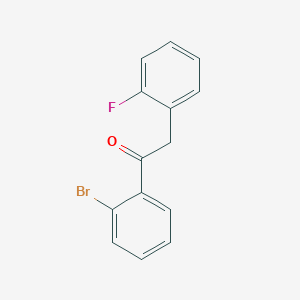

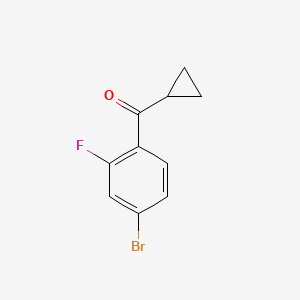

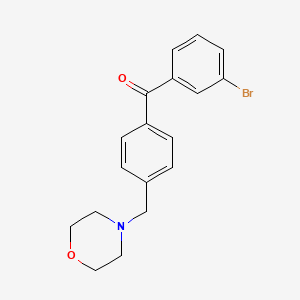

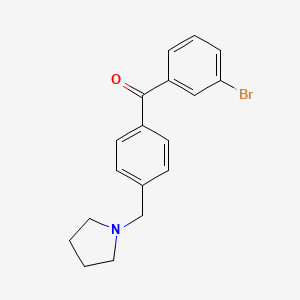

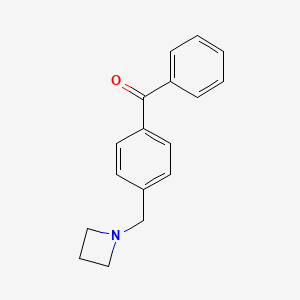

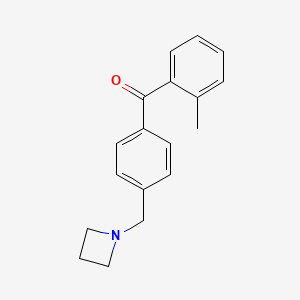

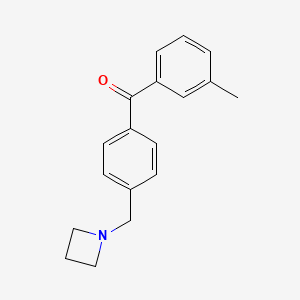

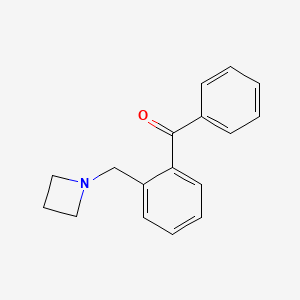

2-(Azetidinomethyl) benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Azetidinomethyl) benzophenone is a chemical compound that falls within the class of benzophenone derivatives. These compounds have been extensively studied due to their potential pharmacological properties, including their role as inhibitors of HIV-1 reverse transcriptase, which is crucial for the replication of HIV-1 . The molecular structure of these derivatives often includes a benzophenone nucleus, which is essential for their biological activity, and various substituents that can be optimized for enhanced activity and selectivity .

Synthesis Analysis

The synthesis of 2-azetidinone derivatives has been reported using various methods. A rapid and efficient protocol for the synthesis of these compounds has been designed to find newer antimicrobial compounds . Another study describes the synthesis of azetidin-2-one derivatives by condensation of different nucleophiles with 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde . Additionally, amino acetylenic benzophenone derivatives have been synthesized through a Mannich reaction involving 2-hydroxybenzophenone and other reagents .

Molecular Structure Analysis

The molecular structure of N-benzyl-3,4-diphenyl-2-azetidinone, a related compound, has been determined through crystallography, revealing the trans configuration of the chiral centers and bond lengths within the β-lactam amide group . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives is influenced by their functional groups. For instance, the Mannich-type addition of benzophenone imine glycinates across N-sulfonyl alpha-chloroaldimines leads to the formation of gamma-chloro-alpha,beta-diamino ester derivatives, which can be cyclized to beta,gamma-aziridino alpha-amino ester derivatives . These reactions demonstrate the versatility of benzophenone derivatives in synthesizing a variety of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives are characterized using various spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR . These properties are essential for the identification and quality control of synthesized compounds. The antimicrobial activity of these compounds has been evaluated against various bacterial strains, with some derivatives showing outstanding inhibitory effects . Additionally, the antimicrobial and anticancer activities of these derivatives have been investigated, with QSAR studies indicating that topological parameters significantly influence their biological activities .

未来方向

Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.

属性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARAWTANSKKZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643685 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl) benzophenone | |

CAS RN |

898775-42-3 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。